N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide
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Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential and Mechanism of Action
Research on similar thiazole derivatives has highlighted their significant potential in cancer treatment. For instance, the study of 2-(4-Aminophenyl)benzothiazoles, which share a structural motif with N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide, reveals potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism, while not fully understood, is believed to be novel, with drug metabolism playing a crucial role. N-Acetylation and oxidation have been identified as the primary metabolic transformations, with the process depending on the nature of the substituent. These findings suggest a potential pathway for exploring the anticancer applications of this compound through its metabolic transformation and interaction with cellular targets (Chua et al., 1999).
Photodegradation Studies
The study of photodegradation behavior in thiazole-containing compounds is crucial for understanding their stability and efficacy as pharmaceutical agents. Research on a pharmaceutical compound with a similar thiazole structure under visible light exposure revealed a unique photo-degradation product, indicating that specific thiazole derivatives react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation. This process results in photo-oxygenation and the formation of an unstable endoperoxide, which rearranges to a final degradation product. Such studies are vital for assessing the stability of this compound under various conditions and its implications for storage and therapeutic use (Wu et al., 2007).
Chemical Transformations and Synthetic Applications
The synthesis and investigation of thiazole derivatives, including reactions with thiosemicarbazide and its derivatives, have shown the formation of compounds with potential biological activity. For example, the reactions of certain carboxamides with thiosemicarbazides led to derivatives that undergo further chemical transformations, indicating a pathway for developing novel compounds with potential therapeutic applications. This research underscores the versatility of thiazole compounds in chemical synthesis and the potential for discovering new drugs or chemical entities with significant biological activities (Balya et al., 2008).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-5-4-6-11(7-8)13(18)16-14-15-9(2)12(19-14)10(3)17/h4-7H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYXUUSJXUAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323022 |
Source
|
Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313273-87-9 |
Source
|
Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.